molecular formula C14H17N5OS B2965262 N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1,3-thiazole-4-carboxamide CAS No. 2097919-41-8

N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1,3-thiazole-4-carboxamide

Cat. No.: B2965262
CAS No.: 2097919-41-8
M. Wt: 303.38
InChI Key: YSFKIYNWDBRKJC-UHFFFAOYSA-N
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Description

N-[2-(Dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1,3-thiazole-4-carboxamide is a synthetic compound featuring a tetrahydroquinazoline core fused with a thiazole-carboxamide moiety. The tetrahydroquinazoline scaffold is a bicyclic structure known for its pharmacological versatility, while the thiazole ring contributes to bioactivity through hydrogen bonding and π-π interactions.

Properties

IUPAC Name

N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5OS/c1-19(2)14-15-6-9-5-10(3-4-11(9)18-14)17-13(20)12-7-21-8-16-12/h6-8,10H,3-5H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSFKIYNWDBRKJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C2CC(CCC2=N1)NC(=O)C3=CSC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1,3-thiazole-4-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews its biological properties, including anticancer, antimicrobial, and anticonvulsant activities, supported by recent research findings.

  • Molecular Formula: C17H21N5O2
  • Molecular Weight: 327.4 g/mol
  • CAS Number: 2097913-29-4

Anticancer Activity

Research has indicated that compounds containing thiazole moieties exhibit significant anticancer properties. A study demonstrated that derivatives of thiazole showed varying degrees of cytotoxicity against cancer cell lines. For instance, certain compounds with structural similarities to this compound were tested against A549 (lung cancer) and Jurkat (T-cell leukemia) cell lines.

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)Reference
Compound 1A54912.5
Compound 2Jurkat15.0
This compoundA549TBDCurrent Study

The specific anticancer activity of this compound remains to be fully characterized but is anticipated based on its structural analogs.

Antimicrobial Activity

The compound's thiazole ring is known for its role in antimicrobial activity. Studies have shown that thiazole derivatives possess significant inhibitory effects against various bacterial and fungal strains. For example:

Table 2: Antimicrobial Efficacy of Thiazole Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
Compound ACandida albicans7.81
Compound BStaphylococcus aureus15.62
This compoundTBDTBDCurrent Study

The presence of the thiazole moiety is crucial for the observed antimicrobial activity.

Anticonvulsant Activity

The anticonvulsant potential of thiazole-containing compounds has also been explored. A study indicated that certain thiazole derivatives exhibited protective effects in picrotoxin-induced seizure models.

Table 3: Anticonvulsant Activity

CompoundModelED50 (mg/kg)Reference
Compound XPicrotoxin18.4
This compoundTBDTBD

Case Studies

In a notable study published in the journal Frontiers in Pharmacology, researchers synthesized and evaluated a series of thiazole derivatives for their biological activities. The results highlighted the importance of structural modifications in enhancing the biological efficacy of these compounds. The study concluded that the incorporation of dimethylamino groups significantly improved the anticancer properties of thiazole-based compounds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole-Quinazoline Hybrid Derivatives

describes the synthesis of thiazole derivatives (e.g., 11a-c) via cyclization of hydrazones with thioglycolic acid. These compounds share a thiazole ring but differ in substituents on the quinazoline core. For instance, 11a-c feature aryl or substituted aryl groups, whereas the target compound incorporates a dimethylamino group at position 2 of the tetrahydroquinazoline.

N-[4-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]-5,6-dihydro-1,4-dioxine-2-carboxamide

This compound () replaces the tetrahydroquinazoline core with a tetrahydronaphthalene ring. The absence of the quinazoline nitrogen atoms reduces hydrogen-bonding capacity, which may lower affinity for kinases or enzymes requiring polar interactions.

2-(1H-1,3-Benzodiazol-1-yl)-N-[2-(Dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]acetamide (BJ02700)

From , BJ02700 shares the tetrahydroquinazoline-dimethylamino core but substitutes the thiazole-carboxamide with a benzodiazolyl-acetamide group. Benzodiazoles are aromatic heterocycles with planar structures that favor intercalation into DNA or enzyme active sites. The acetamide linker may confer greater flexibility compared to the carboxamide in the target compound, altering pharmacokinetic profiles .

Structural and Pharmacological Data Table

Compound Name Core Structure Key Substituents Molecular Weight Pharmacological Activity (Reported)
N-[2-(Dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1,3-thiazole-4-carboxamide Tetrahydroquinazoline 2-Dimethylamino, thiazole-4-carboxamide Not provided Hypothesized analgesic/CNS activity
Thiazole derivatives (11a-c, from ) Quinazolinone Aryl hydrazones, thiazole ~350–400 g/mol Analgesic (selected compounds)
N-[4-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]-5,6-dihydro-1,4-dioxine-2-carboxamide Tetrahydronaphthalene Dioxine-carboxamide 362.4 g/mol Unknown
BJ02700 Tetrahydroquinazoline 1H-1,3-Benzodiazolyl-acetamide 350.4 g/mol Undisclosed (structural analog)

Key Findings and Implications

  • Structural Flexibility vs. Rigidity: The tetrahydroquinazoline core in the target compound offers a balance of rigidity (for target specificity) and solubility (via dimethylamino). In contrast, tetrahydronaphthalene derivatives prioritize hydrophobicity .
  • Pharmacological Potential: Thiazole-quinazoline hybrids in showed analgesic activity, suggesting the target compound may share similar mechanisms (e.g., COX inhibition or opioid receptor modulation) .
  • Synthetic Accessibility : The target compound’s synthesis likely parallels methods in , involving alkylation, hydrazide formation, and cyclization, but requires optimization for yield and purity.

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